![molecular formula C23H20ClN3O3S B2398557 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1261009-01-1](/img/no-structure.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heterocycle consisting of fused thiophene and pyrimidine rings . It has an acetamide group attached to the pyrimidine ring and a chlorophenyl group attached to the thiophene ring. These types of compounds are often synthesized for their potential biological activities .
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, thieno[3,2-d]pyrimidines and their derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Dielectric Studies of H-bonded Complexes
Research focusing on the dielectric properties of hydrogen-bonded complexes, like those formed by acetamide with phenols, provides insights into the electronic characteristics and potential applications in material science. The study by Malathi, Sabesan, and Krishnan (2004) investigated these complexes, revealing that the polarity of these compounds depends significantly on the acidity of phenols, suggesting that similar compounds could be studied for their electronic or dielectric properties (Malathi, Sabesan, & Krishnan, 2004).
Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives
In the realm of pharmacology, El-Morsy, El-Sayed, and Abulkhair (2017) synthesized and evaluated the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines. Their findings highlighted the potential of these derivatives in cancer research, indicating that structurally related compounds might also hold therapeutic value (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis and Antibacterial Activity
The synthesis of novel heterocyclic compounds incorporating sulfamido moieties and their evaluation for antibacterial and antifungal activities were explored by Nunna et al. (2014). Such studies underline the importance of structural modifications in developing new antimicrobial agents, suggesting a potential research direction for exploring the antimicrobial properties of similar acetamide derivatives (Nunna et al., 2014).
Chiral Resolution and Antagonistic Properties
Rossi et al. (2016) conducted a study on the chiral separation and absolute configuration assignment of potential A3 adenosine receptor antagonists. The research highlights the significance of stereochemistry in medicinal chemistry, indicating that the enantiomeric purity and configuration of compounds like the one could be crucial for their biological activity (Rossi et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(2-(propan-2-yl)phenyl)glycine methyl ester followed by deprotection and amidation.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(2-(propan-2-yl)phenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "The 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid is dissolved in DMF and treated with DCC and NHS to form the active ester intermediate.", "The N-(2-(propan-2-yl)phenyl)glycine methyl ester is dissolved in DMF and added to the reaction mixture. The reaction is stirred at room temperature for several hours to allow for the formation of the amide bond.", "The reaction mixture is then treated with hydrochloric acid to remove the methyl ester protecting group.", "The resulting product is extracted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.", "The crude product is dissolved in chloroform and treated with triethylamine and acetic acid to form the free amine.", "The free amine is then treated with acetic anhydride to form the acetyl derivative.", "The acetyl derivative is dissolved in methanol and treated with sodium bicarbonate to form the final product." ] } | |
CAS-Nummer |
1261009-01-1 |
Produktname |
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide |
Molekularformel |
C23H20ClN3O3S |
Molekulargewicht |
453.94 |
IUPAC-Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14(2)17-8-3-4-9-18(17)25-20(28)13-26-19-10-11-31-21(19)22(29)27(23(26)30)16-7-5-6-15(24)12-16/h3-12,14H,13H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
MTDWORARXJTGBU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)
![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)
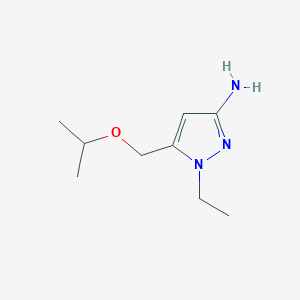
![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)
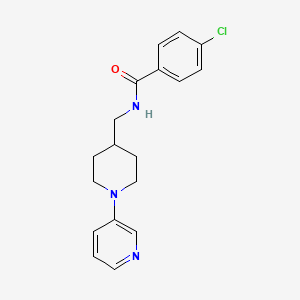
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
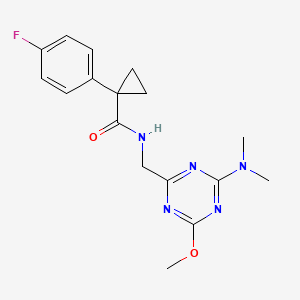
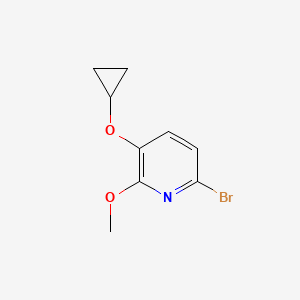

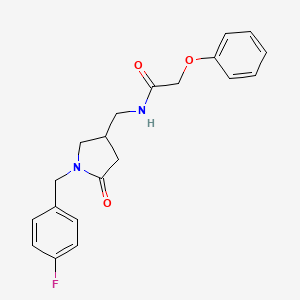
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)